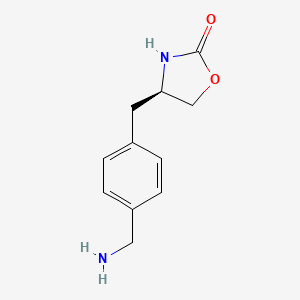
(r)-4-(4-Aminomethyl-benzyl)-oxazolidin-2-one
Descripción general
Descripción
The compound “®-4-(4-Aminomethyl-benzyl)-oxazolidin-2-one” is also known as 4-(Boc-amino)benzylamine. It is an organic compound with the empirical formula C12H18N2O2 .
Molecular Structure Analysis
The molecular weight of this compound is 222.28. Its structure can be represented by the SMILES stringCC(C)(C)OC(=O)Nc1ccc(CN)cc1 . This indicates that the compound contains a tert-butyl group (CC©©), an oxazolidinone ring (OC(=O)N), and a benzyl group with an aminomethyl substituent (c1ccc(CN)cc1). Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 107-113 °C. It has a density of 0.952 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Hydrogen Bonding and π-π Stacking Interactions
Oxazolidin-2-ones, including variants like (R)-4-(4-Aminomethyl-benzyl)-oxazolidin-2-one, are extensively studied for their hydrogen bonding and π-π stacking interactions. These interactions are crucial in understanding molecular structures and designing new compounds. A study by Nogueira et al. (2015) highlights the weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions in a series of oxazolidinecarbohydrazides (Nogueira et al., 2015).
Use as Chiral Auxiliaries
These compounds are also recognized for their role as chiral auxiliaries in stereoselective reactions. Davies and Sanganee (1995) demonstrated the effectiveness of 4-substituted-5,5-dimethyl oxazolidin-2-ones as chiral auxiliaries in enolate alkylations and Michael additions (Davies & Sanganee, 1995). Another study by the same authors in 1999 explored the 'SuperQuat' (R)-4-phenyl-5,5-dimethyl oxazolidin-2-one for asymmetric synthesis (Davies, Sanganee, & Szolcsányi, 1999).
Photophysical Properties
Kumari et al. (2016) investigated the photophysical properties of a Schiff base derived from 4-(4-aminobenzyl)oxazolidin-2-one, revealing potential applications in organic light-emitting devices and nonlinear optical materials (Kumari, Varghese, & George, 2016).
Applications in Synthetic Organic Chemistry
The 1,3-oxazolidin-2-one nucleus is a significant framework in synthetic organic chemistry, with diverse applications ranging from protective groups for 1,2-aminoalcohols to roles in asymmetric synthesis. Zappia et al. (2007) provide a comprehensive overview of the construction of this five-member ring (Zappia et al., 2007).
Stereoelectronic Effects
Bertolasi et al. (1990) discussed the exo-anomeric stereoelectronic effect in cyclic orthoester aminals from X-ray structural data on 2-amino-1,3-oxazolidin-4-one derivatives (Bertolasi et al., 1990).
Foldamer Synthesis
Lucarini and Tomasini (2001) described the synthesis of oligomers from trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones, highlighting their potential as pseudoprolines controlling peptide bond formation (Lucarini & Tomasini, 2001).
Reactivity Studies
Marcantoni et al. (2002) explored the reactivity of exocyclic N-Acyliminium ions generated from chiral N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones, demonstrating their use in stereoselective allylation reactions (Marcantoni, Mecozzi, & Petrini, 2002).
Synthesis of Oxazolidin-2-one Derivatives
Fujisaki, Abe, and Sumoto (2005) presented a method for synthesizing oxazolidin-2-one derivatives with β-aminoalanines, contributing to the field of antibacterial drug research (Fujisaki, Abe, & Sumoto, 2005).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction). Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), and P302 + P352 (IF ON SKIN: Wash with plenty of soap and water) .
Propiedades
IUPAC Name |
(4R)-4-[[4-(aminomethyl)phenyl]methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-6-9-3-1-8(2-4-9)5-10-7-15-11(14)13-10/h1-4,10H,5-7,12H2,(H,13,14)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDCDOCTAAVZFK-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)O1)CC2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-4-(4-Aminomethyl-benzyl)-oxazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




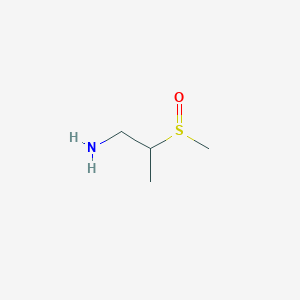
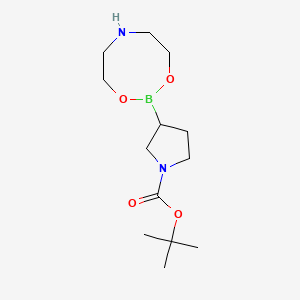
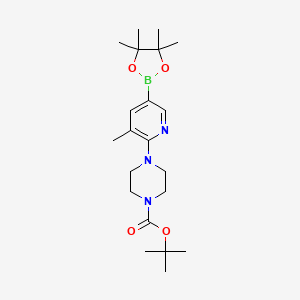



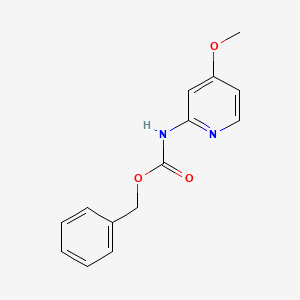
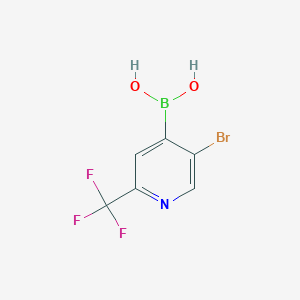
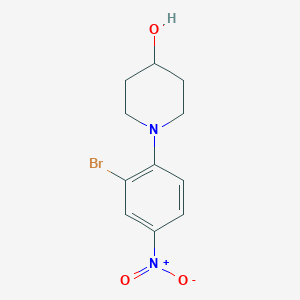

![8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1373251.png)
![3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1373252.png)
